N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline
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Overview
Description
N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline is a member of phenylhydrazines.
Scientific Research Applications
Antimicrobial Screening
A study by Desai, Dodiya, and Makwana (2011) focused on the synthesis, characterization, and antimicrobial screening of novel compounds synthesized from Schiff bases, including N-arylidene-2-(6-methyl-1H-benzo[d]imidazol-2-yl)anilines. These compounds were screened for their antibacterial and antifungal activities against various microorganisms, indicating potential antimicrobial applications (Desai, Dodiya, & Makwana, 2011).
Organic Synthesis
Andersen and Pedersen (1985) demonstrated a one-step synthesis of 2-methyl-6-(arylamino)purines from 5-acetylamino-1H-imidazole-4-carboxamide hydrochloride, involving the use of aniline derivatives, showcasing the utility of these compounds in complex organic syntheses (Andersen & Pedersen, 1985).
Novel Quinazolinone Derivatives
Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis of novel quinazolinone derivatives, reacting aniline and other amines with specific compounds, which were then evaluated for antimicrobial activity. This research highlights the role of such aniline derivatives in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Photophysical Studies
Shili et al. (2020) synthesized azo-based phenylthiophene Schiff bases, including aniline derivatives, for photophysical studies. Their research contributes to the understanding of the optical properties of such compounds, which could have applications in materials science and photonics (Shili et al., 2020).
Properties
CAS No. |
6338-49-4 |
---|---|
Molecular Formula |
C16H14N6 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
(5-methyl-2-phenyldiazenyl-1H-imidazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H14N6/c1-12-15(21-19-13-8-4-2-5-9-13)18-16(17-12)22-20-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |
InChI Key |
JLRWIRBFDUKCMN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)N=NC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(N=C(N1)N=NC2=CC=CC=C2)N=NC3=CC=CC=C3 |
6338-49-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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